Ethyl 5-methyl-4-oxo-2-(4-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-4-oxo-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-4-oxo-2-(4-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base can lead to the formation of the thieno[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-oxo-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-oxo-2-(4-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters
Uniqueness
Ethyl 5-methyl-4-oxo-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate stands out due to its unique thieno[2,3-d]pyrimidine core, which imparts distinct biological and chemical properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
CAS No. |
724745-24-8 |
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Molecular Formula |
C15H13N3O3S |
Molecular Weight |
315.3g/mol |
IUPAC Name |
ethyl 5-methyl-4-oxo-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H13N3O3S/c1-3-21-15(20)11-8(2)10-13(19)17-12(18-14(10)22-11)9-4-6-16-7-5-9/h4-7H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
HTUUNQLFTCKBJK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CC=NC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CC=NC=C3)C |
Origin of Product |
United States |
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